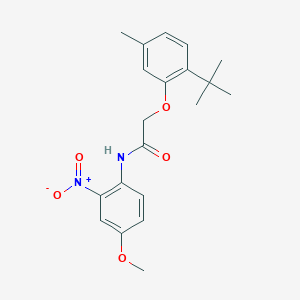![molecular formula C14H21N3O2S B4928842 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, also known as MPTP, is a chemical compound that has been extensively studied due to its ability to induce Parkinson's disease-like symptoms in humans and non-human primates. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the brain.
Wirkmechanismus
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of the dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of dopamine in the brain leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide also causes non-motor symptoms, such as cognitive impairment and depression, which are common in Parkinson's disease patients.
Vorteile Und Einschränkungen Für Laborexperimente
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is a useful tool for studying Parkinson's disease in animal models because it selectively targets dopaminergic neurons and induces Parkinson's disease-like symptoms. However, there are limitations to using 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, including the fact that it does not fully replicate the complexity of Parkinson's disease and that the toxin can also affect other cell types in the brain.
Zukünftige Richtungen
1. Developing new animal models that better mimic the complexity of Parkinson's disease.
2. Investigating the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
3. Developing new therapies that target the underlying mechanisms of Parkinson's disease, such as the accumulation of MPP+ in dopaminergic neurons.
4. Studying the effects of 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide on other cell types in the brain to better understand the non-motor symptoms of Parkinson's disease.
Synthesemethoden
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide can be synthesized through several methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide) with thioacetic acid or thioacetamide. It can also be synthesized through the reaction of 1-methyl-4-phenylpyridinium (MPP+) with thiomorpholine.
Wissenschaftliche Forschungsanwendungen
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide has been widely used as a tool to study Parkinson's disease in animal models. The toxin selectively targets dopaminergic neurons, which are the cells that degenerate in Parkinson's disease. By inducing Parkinson's disease-like symptoms in animals, researchers can study the mechanisms underlying the disease and test potential therapies.
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-20-10-4-13(18)16-11-12-3-2-5-15-14(12)17-6-8-19-9-7-17/h2-3,5H,4,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYIYHOMXJRIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)


![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)
